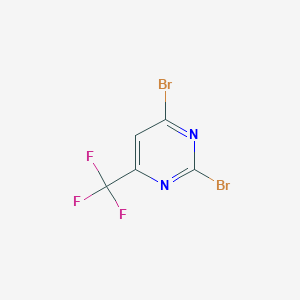

2,4-Dibromo-6-(trifluoromethyl)pyrimidine

説明

Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of DNA and RNA. rsc.orgbeilstein-journals.org This biological preeminence has inspired extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. ruc.dkmdpi.comnih.gov Pyrimidine-based compounds have been successfully developed as anticancer, anti-infective, and anti-inflammatory agents, among other therapeutic applications. ruc.dkijprs.comorgsyn.orgnih.gov The versatility of the pyrimidine scaffold allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to optimize interactions with biological targets. ruc.dk

The Role of Halogenation in Modulating Pyrimidine Reactivity and Bioactivity

The introduction of halogen atoms onto a pyrimidine ring is a powerful strategy for modulating its chemical and biological properties. mdpi.com Halogenation, the process of incorporating halogen atoms, can significantly alter the electronic distribution within the ring, typically making it more electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net This enhanced reactivity is a key feature in synthetic chemistry, allowing for the facile introduction of other functional groups through substitution reactions. researchgate.net

Bromine atoms, as seen in 2,4-Dibromo-6-(trifluoromethyl)pyrimidine , are particularly useful in this regard. The carbon-bromine bonds are sufficiently labile to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules. researchgate.net From a medicinal chemistry perspective, halogenation can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, and can also lead to stronger binding interactions with target proteins. mdpi.comfrontiersin.orghmdb.ca

Influence of Trifluoromethyl Groups on Aromatic Systems and Heterocyclic Chemistry

The trifluoromethyl (-CF3) group is a unique and highly influential substituent in organic and medicinal chemistry. orgsyn.org Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, profoundly impacts the electronic properties of the aromatic or heterocyclic ring to which it is attached. frontiersin.org This electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Furthermore, the trifluoromethyl group is known for its high lipophilicity and metabolic stability. frontiersin.org The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation. frontiersin.org These properties are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles, including enhanced bioavailability and longer half-life. frontiersin.org

Overview of Research Trajectories in Dibromotrifluoromethylated Pyrimidines

Research involving pyrimidines bearing both bromo and trifluoromethyl substituents, such as This compound , is primarily focused on leveraging the distinct reactivity of these functional groups for the synthesis of more complex and functionally diverse molecules. The general trajectory of this research involves using the dibrominated positions for selective and sequential substitution reactions. This allows for the controlled introduction of various substituents, leading to a library of novel pyrimidine derivatives. These derivatives are often screened for potential applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group typically remains as a stable, bioactivity-enhancing feature throughout these synthetic transformations.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 785778-00-9 |

| Molecular Formula | C₅HBr₂F₃N₂ |

| Molecular Weight | 305.88 g/mol |

| Appearance | Typically a solid at room temperature (inferred) |

| Solubility | Expected to be soluble in common organic solvents (inferred) |

Synthesis and Characterization

Characterization of the resulting This compound would rely on a suite of standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would be expected to show a singlet for the lone proton on the pyrimidine ring.

¹³C NMR spectroscopy would reveal the distinct carbon signals of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons bonded to bromine would also have a characteristic chemical shift.

¹⁹F NMR spectroscopy would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the isotopic pattern of the two bromine atoms providing a definitive signature.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the C-F bonds of the trifluoromethyl group and the vibrations of the pyrimidine ring.

Reactivity and Synthetic Applications

The synthetic utility of This compound lies in the differential reactivity of its two bromine atoms. The bromine at the 4-position is generally more susceptible to nucleophilic substitution than the bromine at the 2-position. This allows for selective, stepwise reactions to introduce different functional groups at these positions.

Common synthetic transformations involving this compound would include:

Nucleophilic Aromatic Substitution (SNAr) : Reaction with various nucleophiles such as amines, alcohols, and thiols would lead to the displacement of one or both bromine atoms. By carefully controlling the reaction conditions (temperature, stoichiometry), selective monosubstitution at the 4-position can often be achieved.

Palladium-Catalyzed Cross-Coupling Reactions : The bromo substituents serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling : Reaction with alkenes.

Sonogashira Coupling : Reaction with terminal alkynes.

Buchwald-Hartwig Amination : Reaction with amines to form carbon-nitrogen bonds.

These reactions enable the construction of a vast array of complex, polysubstituted pyrimidines from the This compound scaffold, which can then be evaluated for their biological or material properties.

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAAFIZVUMZSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465937 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785778-00-9 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785778-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Chemistry of 2,4 Dibromo 6 Trifluoromethyl Pyrimidine

Chemoselectivity in Substitutions on the Pyrimidine (B1678525) Ring

Chemoselectivity is a critical aspect of the chemistry of 2,4-Dibromo-6-(trifluoromethyl)pyrimidine, primarily concerning the differential reactivity of the two bromine substituents and the inertness of the trifluoromethyl group under typical substitution conditions.

In nucleophilic aromatic substitution (SNAr) reactions on dihalopyrimidines, the C4 position is generally more reactive than the C2 position. stackexchange.com This preferential reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4, as the charge can be delocalized over both ring nitrogen atoms more effectively. stackexchange.com Furthermore, computational studies based on frontier molecular orbital theory indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the more favorable site for nucleophilic attack. stackexchange.commdpi.com The strong electron-withdrawing -CF3 group at C6 further enhances the electrophilicity of both positions but maintains the C4 > C2 reactivity hierarchy. This allows for sequential and regioselective substitutions, where a nucleophile will first displace the bromine at C4, and a subsequent reaction can occur at C2, often under more forcing conditions.

The trifluoromethyl group is a powerful electron-withdrawing substituent characterized by its high electronegativity and lipophilicity. mdpi.commdpi.com In the context of this compound, its primary role is to activate the pyrimidine ring towards nucleophilic attack by lowering the electron density of the aromatic system. mdpi.com The C-F bonds within the trifluoromethyl group are exceptionally strong, and the group itself is generally stable and unreactive towards nucleophilic displacement or other common transformations that affect the bromine atoms. mdpi.com Direct substitution of the CF3 group is not a synthetically viable pathway under conditions typically used for modifying the pyrimidine core.

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction type for this compound. The highly electron-deficient nature of the ring facilitates the displacement of the bromide leaving groups by a wide array of nucleophiles. nih.govnih.gov These reactions often proceed through a concerted mechanism or via a transient, high-energy Meisenheimer complex. nih.govresearchgate.netnih.gov

Common nucleophiles include amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines readily occur at the C4 position to yield 4-amino-2-bromo-6-(trifluoromethyl)pyrimidine derivatives. frontiersin.orgfrontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also highly effective for forming new carbon-carbon bonds at the bromine-substituted positions. beilstein-journals.orglibretexts.org The typical regioselectivity allows for the stepwise introduction of different aryl or vinyl groups.

| Nucleophile/Reagent | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Piperazine) | SNAr | 4-Amino-2-bromo-6-(trifluoromethyl)pyrimidines | frontiersin.org |

| Arylboronic Acids / Pd catalyst | Suzuki-Miyaura Coupling | 4-Aryl-2-bromo-6-(trifluoromethyl)pyrimidines | beilstein-journals.orglibretexts.org |

| Hydrazine Hydrate | Hydrazinolysis (SNAr) | 4-Hydrazinyl-2-bromo-6-(trifluoromethyl)pyrimidine | frontiersin.org |

| Phenols / Mild Base | SNAr (O-Arylation) | 4-Phenoxy-2-bromo-6-(trifluoromethyl)pyrimidines | nih.govnih.gov |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions are exceptionally difficult on the this compound ring. bhu.ac.ingcwgandhinagar.com The pyrimidine nucleus is inherently electron-poor, a characteristic that is severely exacerbated by the three strong electron-withdrawing groups (two nitrogens, one CF3 group). researchgate.netgcwgandhinagar.com These factors deactivate the ring towards attack by electrophiles. While electrophilic substitution on less substituted pyrimidines preferentially occurs at the C5 position, attempting such reactions on this substrate would require harsh conditions and would likely result in low yields or decomposition. researchgate.netslideshare.net Activating the ring, for example by conversion to an N-oxide, can facilitate electrophilic attack, but this represents a modification of the parent compound. bhu.ac.ingcwgandhinagar.com Therefore, EAS is not a practical method for the functionalization of this compound.

Radical Reactions and Halogen-Metal Exchange

Radical reactions, such as radical bromination, typically proceed by abstracting a hydrogen atom from an alkyl side chain under UV light. byjus.comyoutube.com Since the core this compound molecule lacks such side chains, these specific types of radical reactions are not applicable.

Conversely, halogen-metal exchange is a powerful and highly relevant transformation for this compound. This reaction involves treating the dibromo-pyrimidine with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. beilstein-journals.org The reaction exchanges a bromine atom for a lithium atom, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to introduce a new functional group at that position. Given the two bromine atoms, controlling the stoichiometry of the organolithium reagent can potentially allow for selective mono-exchange, likely at the more reactive C4 position, followed by a second exchange at C2 if desired.

Cyclization and Annulation Reactions Involving the Pyrimidine Core

This compound is an excellent building block for the synthesis of fused heterocyclic systems. mdpi.commdpi.com The general strategy involves an initial nucleophilic substitution at one or both bromine positions, followed by an intramolecular cyclization reaction. The substituent introduced in the first step is designed to contain a functional group that can react with another position on the pyrimidine ring.

For example, a nucleophile containing a thiol or amine group can be introduced at the C4 position. The resulting intermediate can then be induced to cyclize onto the C5 position or, after a second modification at C5, can form a new ring. This approach has been used to synthesize a variety of fused systems, including thiazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are scaffolds of interest in medicinal chemistry. mdpi.comresearchgate.netfrontiersin.org

Catalytic Transformations (e.g., C-H activation, hydrohalogenation)

While direct C-H activation or hydrohalogenation reactions on this compound are not widely reported in the literature, its reactivity is dominated by catalytic cross-coupling reactions that leverage the two C-Br bonds. These transformations are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds.

A notable example of catalytic transformation involves the related compound, 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754), which undergoes regioselective Suzuki coupling. In a study utilizing microwave-assisted conditions, 2,4-dichloro-6-(trifluoromethyl)pyrimidine was reacted with phenylboronic acid in the presence of a palladium catalyst. The reaction selectively occurred at the C4 position to yield 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine. mdpi.com This regioselectivity is attributed to the higher reactivity of the halogen at the C4 position of the pyrimidine ring towards oxidative addition of palladium, a key step in the catalytic cycle of cross-coupling reactions. mdpi.com Given that carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in such palladium-catalyzed reactions, it is expected that this compound would undergo similar regioselective Suzuki couplings with even greater facility.

The general utility of palladium-catalyzed cross-coupling reactions for functionalizing halogenated pyrimidines is well-established. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide versatile pathways to a wide array of substituted pyrimidines. libretexts.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrimidine with a boronic acid or ester. Based on the reactivity of the dichloro-analogue, a regioselective monocoupling at the C4 position of this compound is highly probable. By adjusting reaction conditions, a second coupling at the C2 position could likely be achieved to produce disubstituted pyrimidines.

Sonogashira Coupling: This involves the coupling of the halo-pyrimidine with a terminal alkyne. wikipedia.org It is a powerful method for introducing alkynyl moieties, which are valuable for further synthetic transformations or for their electronic properties in materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the halo-pyrimidine with an amine. wikipedia.org This is a crucial transformation for the synthesis of many biologically active compounds. The reaction generally employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org

The table below summarizes the expected catalytic transformations of this compound based on the known reactivity of similar dihalopyrimidines.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Expected Product |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Bromo-4-aryl-6-(trifluoromethyl)pyrimidine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base | 2-Bromo-4-alkynyl-6-(trifluoromethyl)pyrimidine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 2-Bromo-4-amino-6-(trifluoromethyl)pyrimidine |

Information regarding the spectroscopic and computational elucidation of this compound is not available in publicly accessible resources.

Extensive searches for experimental and computational data on the specific chemical compound "this compound" have not yielded the detailed spectroscopic and computational information required to generate a scientifically accurate article based on the provided outline.

While general information on the spectroscopic properties of pyrimidine derivatives and compounds with bromine and trifluoromethyl groups exists, specific data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, FTIR, Raman, mass spectrometry, UV-Vis spectroscopy, and computational chemistry investigations, could not be located in the available scientific literature, chemical databases, or patent records.

Therefore, it is not possible to provide a detailed and authoritative article on the "Spectroscopic and Computational Elucidation of this compound" as requested.

Spectroscopic and Computational Elucidation of 2,4 Dibromo 6 Trifluoromethyl Pyrimidine

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgopenaccessjournals.com For 2,4-Dibromo-6-(trifluoromethyl)pyrimidine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. ijcce.ac.irnih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.39 Å | |

| C5-C4 | 1.38 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.34 Å | |

| C2-Br | 1.88 Å | |

| C4-Br | 1.88 Å | |

| C6-C(F3) | 1.49 Å | |

| Bond Angle | N1-C2-N3 | 127° |

| C2-N3-C4 | 115° | |

| N3-C4-C5 | 127° | |

| C4-C5-C6 | 118° | |

| C5-C6-N1 | 120° | |

| C6-N1-C2 | 113° |

These calculated parameters for related pyrimidine (B1678525) derivatives have shown good agreement with experimental values obtained from techniques like X-ray crystallography. nih.govresearchgate.net The electronic structure, which describes the distribution and energies of electrons within the molecule, is also a key output of DFT calculations. This includes the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior. mdpi.comijcce.ac.ir

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. For pyrimidine derivatives, the HOMO-LUMO gap has been used to explain charge transfer interactions within the molecule. rsc.org

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -7.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 5.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-deficient), prone to nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The regions around the bromine atoms and the trifluoromethyl group would also exhibit distinct electrostatic potentials influencing their reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. rsc.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and other active nuclei. ijcce.ac.ir These theoretical chemical shifts for related pyrimidine compounds have shown good correlation with experimental values, aiding in the assignment of complex spectra. ijcce.ac.ir

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. rsc.org These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral peaks. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as wavelength (λmax) and oscillator strength (f), correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT could predict the π→π* and n→π* transitions characteristic of aromatic heterocyclic systems.

Reaction Pathway and Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms and exploring potential reaction pathways. researchgate.net For this compound, several types of reactions could be computationally investigated.

Given the presence of two bromine atoms, which are good leaving groups, nucleophilic aromatic substitution (SNAr) reactions are plausible pathways to study. Computational modeling could be used to:

Identify Reactive Sites: MEP analysis can pinpoint the most likely sites for nucleophilic attack.

Model Transition States: DFT calculations can locate and characterize the transition state structures for the substitution at the C2 and C4 positions. The activation energies for these pathways can be calculated to predict the regioselectivity of the reaction. researchgate.net

For instance, the reaction of this compound with a nucleophile could proceed via substitution of one or both bromine atoms. Computational studies could model the stepwise substitution and determine the energetic barriers for each step. Furthermore, the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the pyrimidine ring can be quantitatively assessed. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are common for halogenated pyrimidines, could also be modeled to understand the catalytic cycle and predict product formation. mdpi.com

Applications and Functionalization in Advanced Organic Synthesis

Building Block Utility in Heterocyclic Compound Synthesis

The di-bromo substitution pattern of this pyrimidine (B1678525) derivative offers the potential for sequential and regioselective reactions, allowing for the controlled introduction of different functional groups at the C2 and C4 positions. This makes it an attractive starting material for the synthesis of a diverse range of substituted pyrimidines.

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For 2,4-dihalopyrimidines, these reactions generally exhibit a preference for substitution at the C4 position. However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions, sometimes favoring substitution at the C2 position. This differential reactivity allows for a stepwise functionalization of the pyrimidine core.

Table of Potential Cross-Coupling Reactions:

| Reaction | Reagent | Potential Product | Notes |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-2-bromo-6-(trifluoromethyl)pyrimidine | C4 position is generally more reactive. nih.gov |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-2-bromo-6-(trifluoromethyl)pyrimidine | Forms C-C triple bonds. bldpharm.comnih.govrsc.org |

| Buchwald-Hartwig Amination | Amine | 4-Amino-2-bromo-6-(trifluoromethyl)pyrimidine | Forms C-N bonds. scialert.net |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-SH, R₂NH) | 4-Substituted-2-bromo-6-(trifluoromethyl)pyrimidine | The electron-deficient ring is activated towards SNAr. google.com |

2,4-Disubstituted pyrimidines are key precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. By introducing appropriate functional groups onto the pyrimidine ring of 2,4-Dibromo-6-(trifluoromethyl)pyrimidine, subsequent intramolecular cyclization reactions can lead to the formation of bicyclic and polycyclic systems.

For instance, the introduction of an amino group at the C4 position and a suitable side chain at the C2 position could facilitate the construction of pyrido[2,3-d]pyrimidines . These fused systems are of significant interest due to their biological activities. chemicalbook.comevitachem.comgoogle.comresearchgate.net Similarly, the synthesis of pyrimido[4,5-d]pyrimidines can be envisioned, starting from a suitably functionalized 2,4-disubstituted pyrimidine derived from the title compound. googleapis.com

The ability to sequentially functionalize the C2 and C4 positions of this compound makes it a valuable precursor for the synthesis of complex molecules with defined substitution patterns. This is particularly relevant in the development of new pharmaceuticals and agrochemicals, where the precise arrangement of substituents is crucial for biological activity. scialert.netresearchgate.net The trifluoromethyl group is a common motif in many bioactive molecules, and its presence on this building block is an added advantage. Patents in the field of medicinal chemistry often describe the synthesis of complex heterocyclic compounds from halogenated pyrimidine intermediates, highlighting the industrial relevance of such building blocks.

Ligand Design for Catalysis

Pyrimidine-containing compounds have been explored as ligands for transition metal-catalyzed reactions. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting catalyst. For example, aminopyrimidines have been used to prepare water-soluble palladium complexes for copper-free Sonogashira couplings.

While there are no specific reports on the use of this compound for this purpose, its functionalization could lead to novel ligands. For example, substitution of the bromine atoms with phosphine-containing groups could yield bidentate or monodentate phosphine (B1218219) ligands. The trifluoromethyl group would impart unique electronic properties to such a ligand, potentially influencing the activity and selectivity of the corresponding metal catalyst in cross-coupling reactions.

Material Science Applications (e.g., in functional polymers, liquid crystals)

The incorporation of the 6-(trifluoromethyl)pyrimidine moiety into larger molecular structures can lead to materials with interesting properties. The rigidity of the pyrimidine ring and the presence of the polar trifluoromethyl group can influence the self-assembly and electronic properties of these materials.

Functional Polymers: The dibromo functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polymer backbones via polycondensation reactions involving its cross-coupling with difunctional monomers. The resulting polymers, containing the trifluoromethylpyrimidine unit, could exhibit enhanced thermal stability and specific solubility characteristics due to the fluorine content. infochems.co.kr

Liquid Crystals: Pyrimidine rings are known components of liquid crystalline materials. The introduction of a 2,4-disubstituted-6-(trifluoromethyl)pyrimidine core into a calamitic (rod-shaped) or discotic (disk-shaped) molecular structure could lead to new liquid crystals with unique mesophase behavior and electro-optical properties. The trifluoromethyl group can influence the polarity, polarizability, and intermolecular interactions, which are key parameters in the design of liquid crystalline materials.

This compound is a versatile and reactive building block with significant potential in advanced organic synthesis. Its utility is rooted in the differential reactivity of its two bromine atoms, which allows for the stepwise and regioselective synthesis of a wide array of substituted pyrimidines. While direct applications are still emerging, the established chemistry of analogous dihalopyrimidines strongly suggests its value in the construction of complex heterocyclic and fused-ring systems, the design of novel ligands for catalysis, and the development of new functional materials such as polymers and liquid crystals. Further exploration of the reactivity and applications of this compound is likely to uncover new and valuable synthetic methodologies.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyrimidine and its derivatives will likely focus on overcoming the limitations of traditional methods by embracing modern catalytic systems and process technologies. While classical substitution reactions are common, emerging research points toward more sophisticated approaches to improve reaction yields, reduce waste, and achieve higher selectivity.

Future methodologies are expected to include:

Advanced Cross-Coupling Reactions: The two bromine atoms serve as ideal handles for sequential and selective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Future work will likely focus on developing highly selective catalytic systems that can differentiate between the C2 and C4 positions, allowing for the controlled, stepwise introduction of different functional groups. This would enable the creation of complex molecular architectures with high precision.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, and the ability to scale up reactions rapidly. The development of flow chemistry protocols for the synthesis and functionalization of this compound could lead to more efficient and reproducible manufacturing processes.

Photoredox Catalysis: Light-mediated catalysis offers novel pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Exploring photoredox-catalyzed reactions could unlock new types of transformations for this scaffold that are not accessible through traditional thermal methods.

Exploration of New Biological Targets and Therapeutic Areas

The trifluoromethyl-pyrimidine motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. While much research has focused on its use in developing kinase inhibitors for oncology, future work is set to broaden its therapeutic horizons.

Beyond Oncology: While derivatives have shown promise as inhibitors of kinases like EGFR acs.orgtandfonline.commdpi.com and Proline-rich Tyrosine Kinase 2 (PYK2) acs.org, the scaffold is being explored for a wider range of diseases. Research into pyrimidine-based compounds has identified potential applications in treating infectious diseases (antifungal acs.org, antibacterial), neurological disorders, chronic pain, and diabetes. mdpi.comnih.gov The unique electronic properties imparted by the trifluoromethyl group can be leveraged to design inhibitors for new enzyme classes or receptor families.

Targeting Drug Resistance: A significant area of research involves designing derivatives that can overcome acquired drug resistance. For example, diaminopyrimidine-based inhibitors have been specifically developed to be effective against the T790M resistance mutation in EGFR, which is a common cause of failure for first-generation EGFR inhibitors in non-small cell lung cancer. acs.org Future research will continue this trend, using this compound as a starting point for molecules that target mutant proteins in cancer and infectious pathogens.

Antifungal Agents: Recent studies have highlighted the potential of trifluoromethyl pyrimidine (B1678525) derivatives in agriculture. Ferulic acid derivatives incorporating this scaffold have demonstrated potent antifungal activity against postharvest pathogens in kiwifruit, significantly outperforming commercial fungicides. acs.org Mechanistic studies suggest these compounds work by disrupting fungal cell membranes and causing the leakage of essential cellular contents like proteins and nucleic acids. acs.org This opens a new therapeutic area in agrochemicals.

Table 1: Investigated Biological Targets for Trifluoromethyl-Pyrimidine Derivatives

| Biological Target/Area | Therapeutic Indication | Key Findings | Reference(s) |

|---|---|---|---|

| EGFR Kinase | Non-Small Cell Lung Cancer | Derivatives show potent inhibitory activity, with some designed specifically for resistance mutations like T790M. | acs.org, tandfonline.com, mdpi.com |

| Proline-rich Tyrosine Kinase 2 (PYK2) | Cancer, other proliferative diseases | Trifluoromethylpyrimidine-based inhibitors have been developed and studied for their structure-activity relationships. | acs.org |

| Postharvest Fungi (e.g., Phomopsis sp.) | Agrochemical Fungicide | Derivatives show high efficacy against kiwifruit soft rot, disrupting fungal cell membranes. | acs.org |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The synergy between computational methods and synthetic chemistry is accelerating the discovery of new medicines. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for designing novel derivatives of scaffolds like this compound.

Predictive Modeling: AI/ML algorithms are being used to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the time and cost of laboratory work. acs.orgresearchgate.net

Virtual Screening and Docking: Computational techniques like molecular docking are used to simulate how a potential drug molecule binds to its biological target. researchgate.net This allows for the rapid screening of vast virtual libraries of compounds derived from the dibromopyrimidine scaffold to identify those with the highest predicted binding affinity and best fit within a target's active site. mdpi-res.com

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. By providing the model with the this compound core and a desired target profile, AI can propose novel derivatives with a high probability of success, potentially uncovering non-intuitive structural motifs.

ADMET Prediction: A significant challenge in drug development is ensuring a molecule has the right Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. ML models can be trained to predict these properties, helping to identify and eliminate compounds with unfavorable characteristics early in the discovery process. acs.org

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will prioritize the development of more environmentally benign and sustainable synthetic routes.

Key approaches in this area include:

Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

One-Pot and Telescopic Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. mdpi.com A multi-component strategy for synthesizing pyrimidine derivatives has been reported to be highly efficient and sustainable. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often leads to milder reaction conditions.

Advanced Material Science Applications

While primarily explored for its biological activity, the unique combination of functional groups in this compound makes it an intriguing candidate for applications in advanced materials science. The aromatic, electron-deficient pyrimidine ring, combined with the potential for extensive functionalization, opens doors to novel materials with tailored properties.

Emerging research directions could include:

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring suggests that derivatives could function as n-type semiconductors in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The bromine atoms provide convenient sites to attach other electronically active groups to tune the material's properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions. By designing appropriate linkers via the bromine positions, it may be possible to construct novel MOFs with applications in gas storage, catalysis, or chemical sensing.

Functional Polymers: this compound could be used as a monomer or a cross-linking agent to create functional polymers. The trifluoromethyl groups can enhance thermal stability and solubility in fluorinated solvents, while the pyrimidine core can introduce specific electronic or hydrogen-bonding capabilities into the polymer backbone.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-trifluoromethylpyrimidine |

| Erlotinib |

| Gefitinib |

| Brigatinib |

| Pyrimethanil |

Q & A

Q. What are the standard synthetic routes for 2,4-Dibromo-6-(trifluoromethyl)pyrimidine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves halogenation of 6-(trifluoromethyl)pyrimidine precursors. A common approach is bromination using reagents like POBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base can facilitate substitution at the 2- and 4-positions . Yield optimization depends on:

- Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions.

- Stoichiometry : Excess brominating agents (1.5–2.0 equiv per Br) ensure complete substitution.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.

Reference Data :

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | Triethylamine | |

| Reaction Time | 24–72 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (δ ~120–125 ppm in ¹³C NMR). Bromine substituents deshield adjacent carbons (e.g., C2 and C4 at δ ~150–160 ppm) .

- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (331.89 g/mol). HRMS data (e.g., [M+H]⁺ = 332.89) validates purity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- Waste Disposal : Halogenated waste must be segregated and treated by certified agencies to prevent environmental release .

- Storage : Store in airtight containers at ambient temperatures, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to compare melting profiles. A sharp peak indicates high purity, while broad peaks suggest impurities .

- Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystals for XRD analysis .

- Solubility Studies : Conduct UV-Vis spectroscopy in varying solvents (e.g., DMSO, acetonitrile) to establish standardized solubility curves .

Q. What strategies enhance the regioselectivity of nucleophilic substitution reactions at the 2- and 4- positions of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group activates the pyrimidine ring, but steric hindrance at the 4-position can favor substitution at C2. Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric control .

- Catalytic Conditions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets the 4-bromo position due to lower activation energy .

Reference Data :

| Nucleophile | Preferred Position | Yield (%) |

|---|---|---|

| Small (NH₃) | C4 | 60–70 |

| Bulky (t-BuNH₂) | C2 | 75–85 |

Q. What are the mechanistic considerations for the stability of this compound under acidic or basic conditions, and how can degradation pathways be minimized?

- Methodological Answer :

- Acidic Conditions : Protonation at the pyrimidine N1 destabilizes the ring, leading to Br⁻ elimination. Stabilize by using non-protic solvents (e.g., DCM) and avoiding strong acids (HCl, H₂SO₄) .

- Basic Conditions : Hydroxide ions may displace Br via SNAr (nucleophilic aromatic substitution). Add catalytic KI to suppress hydrolysis .

- Degradation Pathways : Monitor via HPLC; degradation products include 6-(trifluoromethyl)pyrimidin-2,4-diol .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for CF₃ chemical shifts.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。